molecular formula C7H14ClNO B6219270 6-oxaspiro[3.4]octan-2-amine hydrochloride CAS No. 2751620-51-4

6-oxaspiro[3.4]octan-2-amine hydrochloride

Cat. No.: B6219270
CAS No.: 2751620-51-4
M. Wt: 163.64 g/mol
InChI Key: HLOVSUYMJYYAEM-UHFFFAOYSA-N
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Description

6-oxaspiro[3.4]octan-2-amine hydrochloride (6-OASOH) is an organic compound belonging to the class of spiro compounds. It is a white crystalline solid with a melting point of 250-252°C and a molecular weight of 233.66 g/mol. 6-OASOH is a chiral compound, which means it has two different forms (enantiomers) that are mirror images of each other. 6-OASOH has a variety of uses in the laboratory, including synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

6-oxaspiro[3.4]octan-2-amine hydrochloride has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst in organic reactions, such as the Wittig reaction. This compound has also been used in the synthesis of chiral compounds, such as chiral alcohols and chiral amines.

Mechanism of Action

The mechanism of action of 6-oxaspiro[3.4]octan-2-amine hydrochloride is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electron pairs from other molecules. This allows it to act as a catalyst in organic reactions. This compound is also thought to act as an electrophile, meaning it can donate electrons to other molecules, allowing it to participate in a variety of organic reactions.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects. Therefore, its effects on humans and other organisms are unknown.

Advantages and Limitations for Lab Experiments

6-oxaspiro[3.4]octan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a chiral compound, which makes it useful for the synthesis of chiral compounds. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of this compound is its toxicity. It is classified as an irritant and should be handled with care.

Future Directions

Future research could focus on the use of 6-oxaspiro[3.4]octan-2-amine hydrochloride in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, research could be done to develop more efficient methods for the synthesis of this compound.

Synthesis Methods

6-oxaspiro[3.4]octan-2-amine hydrochloride can be synthesized in the laboratory using a variety of methods. The most common method is the condensation reaction of 1-chloro-2-methyl-3-oxobutane and 2-amino-3-methylpentane in the presence of an acid catalyst. This reaction yields this compound as a white crystalline solid. Other methods of synthesis include the reaction of 1-chloro-2-methyl-3-oxobutane and 2-amino-3-methylpentane with sodium hydroxide, the reaction of 1-chloro-2-methyl-3-oxobutane and 2-amino-3-methylpentane with potassium hydroxide, and the reaction of 1-chloro-2-methyl-3-oxobutane and 2-amino-3-methylpentane with sodium bicarbonate.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxaspiro[3.4]octan-2-amine hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with cyclopentanone to form 6-bromo-2-oxaspiro[3.4]octane. This intermediate is then reacted with sodium azide to form 6-azido-2-oxaspiro[3.4]octane, which is subsequently reduced with hydrogen gas over palladium on carbon to form 6-amino-2-oxaspiro[3.4]octane. Finally, this compound is reacted with hydrochloric acid to form the desired product, 6-oxaspiro[3.4]octan-2-amine hydrochloride.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "cyclopentanone", "sodium azide", "palladium on carbon", "hydrogen gas", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-bromoethylamine hydrobromide with cyclopentanone in the presence of a base to form 6-bromo-2-oxaspiro[3.4]octane.", "Step 2: React 6-bromo-2-oxaspiro[3.4]octane with sodium azide in the presence of a solvent to form 6-azido-2-oxaspiro[3.4]octane.", "Step 3: Reduce 6-azido-2-oxaspiro[3.4]octane with hydrogen gas over palladium on carbon to form 6-amino-2-oxaspiro[3.4]octane.", "Step 4: React 6-amino-2-oxaspiro[3.4]octane with hydrochloric acid to form 6-oxaspiro[3.4]octan-2-amine hydrochloride." ] }

2751620-51-4

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-oxaspiro[3.4]octan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6H,1-5,8H2;1H

InChI Key

HLOVSUYMJYYAEM-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CC(C2)N.Cl

Purity

95

Origin of Product

United States

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